Malathion-d6

Isotope dilution mass spectrometry LC-MS/MS method development Pesticide residue analysis

Malathion-d6 is a stable isotope-labeled analog of the organophosphate insecticide malathion, featuring six deuterium atoms replacing hydrogen atoms on the two methyl groups of the thiophosphate moiety. This dimethyl-d6 substitution confers a nominal mass shift of +6 Da (molecular weight: 336.39 g/mol for d6 vs.

Molecular Formula C10H19O6PS2
Molecular Weight 336.4 g/mol
CAS No. 1189877-72-2
Cat. No. B563032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalathion-d6
CAS1189877-72-2
Synonyms[(Dimethoxy-d6-phosphinothioyl)thio]butanedioic Acid Diethyl Ester;  Carbofos-d6;  Malathon-d6;  Mercaptothion-d6;  Phosphothion-d6;  Cythion-d6; 
Molecular FormulaC10H19O6PS2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
InChIInChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3
InChIKeyJXSJBGJIGXNWCI-LIJFRPJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malathion-d6 (CAS 1189877-72-2) for Isotope Dilution Mass Spectrometry: Procurement Specifications and Analytical Applications


Malathion-d6 is a stable isotope-labeled analog of the organophosphate insecticide malathion, featuring six deuterium atoms replacing hydrogen atoms on the two methyl groups of the thiophosphate moiety. This dimethyl-d6 substitution confers a nominal mass shift of +6 Da (molecular weight: 336.39 g/mol for d6 vs. 330.36 g/mol for unlabeled malathion) . The compound is manufactured to high isotopic enrichment specifications (≥98–99 atom % D) and is intended exclusively for use as an internal standard in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for the quantification of malathion residues in environmental, agricultural, food, and biological matrices . Unlike the unlabeled parent compound, Malathion-d6 is not intended for pesticidal or therapeutic applications; its procurement value is strictly analytical .

Why Unlabeled Malathion or Alternative Internal Standards Cannot Substitute for Malathion-d6 in Regulated Residue Analysis


Generic substitution fails because the fundamental analytical requirement in modern pesticide residue analysis is isotope dilution mass spectrometry (IDMS), which mandates a co-eluting internal standard that is chemically indistinguishable from the target analyte in extraction, cleanup, and ionization behavior, yet spectrometrically resolvable [1]. Unlabeled malathion cannot function as an internal standard because it is indistinguishable from endogenous malathion residues in the sample, rendering quantification impossible. Alternative deuterated internal standards such as Malathion-d10 (diethyl-d10, CAS 347841-48-9) differ in labeling position and mass shift (+10 Da) and are not interchangeable with Malathion-d6 without full method re-validation; the choice between dimethyl-d6 and diethyl-d10 labeling affects the selection of quantitative and qualifier ion transitions in MRM methods, which are regulatory submission-critical parameters . Furthermore, non-deuterated surrogate standards (e.g., structurally analogous organophosphates) exhibit different extraction recoveries and matrix effects in complex sample types such as fatty food matrices and medicinal plant materials, introducing systematic bias that cannot be corrected post-acquisition .

Malathion-d6 (CAS 1189877-72-2): Quantitative Comparative Evidence for Procurement Decision-Making


Dimethyl-d6 Labeling Specificity: +6 Da Mass Shift Enables Baseline-Resolved Quantitation Distinct from Malathion-d10 (+10 Da)

Malathion-d6 (dimethyl-d6) produces a nominal mass shift of +6 Da relative to unlabeled malathion (MW 330.36 vs. 336.39), which is fundamentally distinct from Malathion-d10 (diethyl-d10, MW 340.39, +10 Da) . This differential labeling position dictates which ion transitions are available for multiple reaction monitoring (MRM): d6-labeled compounds retain the native diethyl ester moiety, whereas d10 labeling alters the fragmentation pattern of the diethyl group, which may affect the selection of qualifier ions required for compound confirmation under SANTE/11312/2021 or FDA guidelines .

Isotope dilution mass spectrometry LC-MS/MS method development Pesticide residue analysis

Isotopic Enrichment Specifications: 99 atom % D (Malathion-d6) vs. Lower-Grade Deuterated Standards

Commercial Malathion-d6 is supplied with documented isotopic enrichment of 99 atom % D (C/D/N Isotopes specification) , whereas some lower-cost or research-grade deuterated malathion preparations may have enrichment as low as 98 atom % D . The presence of residual unlabeled d0 species in the internal standard preparation contributes to positive bias in quantitative measurements because the d0 contaminant co-elutes with and adds to the native analyte signal. For Malathion-d6 from Santa Cruz Biotechnology, lot-specific mass spectrometry data show normalized intensity: d0 = 0.10%, d1 = 1.05%, d2 = 0.82%, d3 = 0.23%, d4 = 0.00%, d5 = 0.29%, d6 = 97.51% .

Stable isotope-labeled internal standard Isotopic purity Quantitative accuracy

Solution Standard Uncertainty: 100 μg/mL Certified Reference Material with 4% Expanded Uncertainty (k=2) for Calibration Traceability

Malathion-d6 is available as a pre-formulated solution certified reference material (CRM) in acetonitrile or acetone at 100 μg/mL with documented expanded uncertainty of 4% (k=2) [1] [2]. This contrasts with neat material procurement, where the end-user bears responsibility for gravimetric preparation, purity correction, and uncertainty estimation—a process that introduces additional sources of error including balance calibration drift, solvent evaporation during handling, and volumetric glassware tolerance stacking .

Certified reference material Measurement uncertainty ISO 17034 Method calibration

Long-Term Stability Documentation: ≥2 Years at −20°C for Neat Material vs. 12 Months for Solution CRMs

Commercial Malathion-d6 neat material is documented as stable for ≥2 years when stored at −20°C . In contrast, pre-formulated solution CRMs in acetonitrile or acetone are certified for 12 months when stored refrigerated (2–8°C) in sealed ampoules [1] [2]. This differential stability profile directly impacts procurement planning: laboratories with long-term, multi-year method validation projects may benefit from neat material procurement with aliquoting capability, whereas high-throughput routine testing facilities may prioritize the convenience and immediate usability of pre-formulated solutions despite shorter certified shelf-life.

Reference material stability Shelf-life Storage conditions Quality control

Chemical Purity Specifications: >95% to ≥99% Deuterated Forms Across Commercial Suppliers

Commercial Malathion-d6 chemical purity specifications range from >95% (C/D/N Isotopes) to ≥99% deuterated forms (d1–d6) (Cayman Chemical) . Santa Cruz Biotechnology lot-specific data show 96% purity by TLC with detailed isotopic distribution analysis . These supplier-to-supplier differences in purity and the availability of lot-specific analytical characterization directly affect method ruggedness, particularly for trace-level (ppb to sub-ppb) residue analysis where impurities may contribute to elevated baseline noise or interfere with low-abundance qualifier ions [1].

Chemical purity CoA specifications Supplier qualification Method robustness

Malathion-d6 (CAS 1189877-72-2): Validated Application Scenarios for Analytical Method Development and Routine Testing


LC-MS/MS and GC-MS Quantification of Malathion Residues in Medicinal Plant Raw Materials and Phytopreparations

Malathion-d6 is employed as the deuterated internal standard in validated HPLC–MS/MS methods for the determination of residual organophosphorus pesticides in medicinal plant materials [1]. The +6 Da mass shift enables unambiguous differentiation between the internal standard and endogenous malathion in complex botanical matrices. Use of pre-formulated 100 μg/mL CRM solutions with documented 4% uncertainty (k=2) [2] provides direct traceability for compliance with pharmacopoeial monograph requirements for pesticide residue limits.

Environmental Fate and Biodegradation Studies Using Stable Isotope Tracing

Malathion-d6 (dimethyl-d6) serves as a tracer molecule in environmental fate investigations, including studies of biodegradation pathways, soil persistence, and aquatic ecosystem partitioning of malathion and its metabolites . The high isotopic enrichment specification (≥98–99 atom % D) ensures that the deuterium label remains stable throughout multi-week or multi-month environmental incubation studies, enabling reliable mass balance calculations and metabolite tracking via LC-MS/MS.

Food Safety and Agricultural Commodity Residue Monitoring per SANTE/11312/2021 Guidelines

In food testing laboratories analyzing fruits, vegetables, and grains for malathion residues, Malathion-d6 is the designated internal standard for isotope dilution mass spectrometry . The documented long-term stability of neat material (≥2 years at −20°C) supports multi-year method validation and proficiency testing participation. For high-throughput routine monitoring, pre-formulated solution CRMs in acetonitrile [2] eliminate in-house preparation variability and reduce turnaround time for batch analysis.

Biomonitoring and Human Exposure Assessment in Toxicological Studies

Malathion-d6 is utilized as an internal standard in LC-MS/MS methods quantifying malathion and its metabolites (e.g., malathion dicarboxylic acid) in human biological fluids such as urine and serum . The dimethyl-d6 labeling (+6 Da) provides adequate mass separation from endogenous analytes while maintaining co-elution behavior essential for correcting matrix effects encountered in biological sample analysis. Lot-specific isotopic distribution data from supplier CoAs are essential for validating that d0 carryover does not exceed method acceptance criteria for trace-level biomonitoring.

Technical Documentation Hub

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